molecular formula C8H11NO2 B13257013 3-(Piperidin-3-yl)prop-2-ynoic acid

3-(Piperidin-3-yl)prop-2-ynoic acid

Cat. No.: B13257013
M. Wt: 153.18 g/mol
InChI Key: UFULPZWRAKBPGS-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)prop-2-ynoic acid is a chemical compound that features a piperidine ring attached to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)prop-2-ynoic acid typically involves the following steps:

    Formation of Piperidine Derivative: The piperidine ring is first functionalized to introduce the desired substituents.

    Propiolic Acid Introduction: The propiolic acid moiety is then introduced through a coupling reaction, often using reagents such as alkynes and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3-(Piperidin-3-yl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)prop-2-ynoic acid
  • 3-(Piperidin-2-yl)prop-2-ynoic acid

Uniqueness

3-(Piperidin-3-yl)prop-2-ynoic acid is unique due to the position of the piperidine ring and the propiolic acid moiety. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-piperidin-3-ylprop-2-ynoic acid

InChI

InChI=1S/C8H11NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-2,5-6H2,(H,10,11)

InChI Key

UFULPZWRAKBPGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C#CC(=O)O

Origin of Product

United States

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